
2-(Methyl(p-tolyl)amino)acetonitrile
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Overview
Description
2-(Methyl(p-tolyl)amino)acetonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of acetonitrile, where the hydrogen atoms are substituted by a methyl group and a p-tolyl group attached to an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(p-tolyl)amino)acetonitrile typically involves the reaction of p-toluidine with acetonitrile in the presence of a catalyst. One common method includes using potassium fluoride and tetrabutylammonium bromide in acetonitrile at room temperature for about 6 hours under an inert atmosphere . The reaction yields the desired product with a moderate yield of around 47%.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(p-tolyl)amino)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products
Substitution: Formation of substituted acetonitriles.
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amines or other reduced derivatives.
Hydrolysis: Formation of amides or carboxylic acids.
Scientific Research Applications
2-(Methyl(p-tolyl)amino)acetonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the development of new drugs due to its structural properties.
Material Science: Can be used in the synthesis of polymers and other advanced materials.
Catalysis: Acts as a ligand or catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Methyl(p-tolyl)amino)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can participate in various pathways, including nucleophilic substitution, addition, and elimination reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2-(phenylamino)acetonitrile
- 2-(Cyclohexylamino)-2-phenylacetonitrile
- 2-(Isopropylamino)-2-phenylacetonitrile
- 2-(4-Chlorophenyl)-2-(mesitylamino)acetonitrile
Uniqueness
2-(Methyl(p-tolyl)amino)acetonitrile is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties
Biological Activity
2-(Methyl(p-tolyl)amino)acetonitrile is an organic compound with the molecular formula C₁₀H₁₂N₂. It is classified as a nitrile and features a unique combination of a methylamino group and a p-tolyl group, which influence its chemical properties and potential biological activities. This article explores the compound's biological activity, including its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound's unique arrangement of functional groups allows it to interact with various biological targets, potentially modulating their activity.
Research indicates that this compound may influence several biochemical pathways by binding to specific enzymes or receptors. The mechanism of action is thought to involve:
- Enzyme Modulation : The compound may interact with enzymes, altering their activity and impacting metabolic pathways.
- Receptor Binding : It could bind to receptors, influencing signaling pathways that regulate physiological responses.
Further investigation is needed to elucidate the precise mechanisms involved in its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. A comparative analysis of various compounds showed promising results against both Gram-positive and Gram-negative bacteria.
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 0.0195 mg/mL |
This compound | E. coli | 0.025 mg/mL |
These findings suggest that the compound exhibits significant antibacterial activity, particularly against common pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Antibacterial Study : A study conducted on synthesized monomeric alkaloids, including derivatives similar to this compound, demonstrated strong antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli. The complete death of these bacterial strains was observed within eight hours of exposure to the compound .
- Antifungal Activity : Another investigation reported that compounds with similar structures exhibited antifungal properties against Candida albicans, with MIC values indicating effective inhibition .
Synthesis and Industrial Applications
The synthesis of this compound typically involves reacting p-tolylacetonitrile with methylamine under basic conditions, often using solvents like ethanol or methanol. This reaction can be optimized through continuous flow processes to enhance yield while minimizing by-products .
Future Research Directions
While initial studies indicate significant biological activity for this compound, further research is necessary to:
- Investigate Detailed Mechanisms : Understanding the specific interactions at the molecular level will provide insights into its therapeutic potential.
- Expand Biological Testing : Additional tests against a broader range of pathogens and cellular models will help establish its efficacy and safety profile.
- Explore Structure-Activity Relationships (SAR) : Analyzing how variations in the chemical structure affect biological activity can guide the design of more potent derivatives.
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-(N,4-dimethylanilino)acetonitrile |
InChI |
InChI=1S/C10H12N2/c1-9-3-5-10(6-4-9)12(2)8-7-11/h3-6H,8H2,1-2H3 |
InChI Key |
XYZYHPIQLBBOHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)CC#N |
Origin of Product |
United States |
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